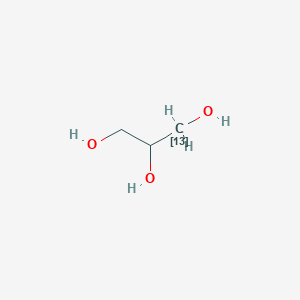

Glycerol-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycerol-13C typically involves the incorporation of carbon-13 labeled precursors. One common method is the reduction of carbon-13 labeled glyceraldehyde using a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions to prevent the decomposition of the product.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the use of carbon-13 labeled starting materials and follows stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycerol-13C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon-13 labeled dihydroxyacetone or glyceric acid.

Reduction: It can be reduced to form carbon-13 labeled propane-1,2-diol.

Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Carbon-13 labeled dihydroxyacetone and glyceric acid.

Reduction: Carbon-13 labeled propane-1,2-diol.

Substitution: Various carbon-13 labeled esters and ethers.

Scientific Research Applications

Metabolic Studies

Glycerol as a Tracer in Metabolic Flux Analysis

Glycerol-13C is widely used in metabolic flux analysis (MFA) to trace metabolic pathways and identify biochemical processes. For instance, studies have demonstrated that this compound can elucidate the metabolic pathways in Mycobacterium tuberculosis. Using 13C-labeled glycerol, researchers identified an unusual carbon fixation pathway involving the glyoxylate shunt and anaplerotic reactions, which are crucial for understanding lipid metabolism in this bacterium .

Case Study: Gluconeogenesis Tracking

An important application of this compound is in tracking gluconeogenesis. A study involving healthy human subjects analyzed the effects of an oral load of [U-13C3]glycerol on glucose production. The results indicated that glycerol is a significant gluconeogenic precursor, with 13C enrichment in triglycerides (TAGs) being sensitive to nutritional states. The study found that under fasting conditions, 13C enrichment peaked rapidly, demonstrating glycerol's role in energy metabolism .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Analysis Using NMR

This compound is instrumental in NMR spectroscopy for quantitative analysis of glycerol in various samples, including pharmaceuticals. High-resolution 1H and 13C NMR methods have been validated for determining glycerol concentrations without complex sample preparation. These methods showed high specificity and accuracy, making them suitable for analyzing drug injections where glycerol content must be quantified .

Table 1: NMR Method Validation Results

| Parameter | 1H NMR | 13C NMR |

|---|---|---|

| RSD (Repeatability) | 0.55% | 1.48% |

| RSD (Stability) | 0.35% | 0.96% |

| Average Recovery | 95.8% | 101.8% |

| LOD (Limit of Detection) | 0.015 mM | 0.16 mM |

| LOQ (Limit of Quantification) | 0.045 mM | 0.48 mM |

Protein Structure Determination

Isotopic Labeling for Structural Studies

This compound is also utilized in protein NMR studies to enhance the resolution of spectral data. By labeling proteins with either 1,3-13C or 2-13C glycerol, researchers can reduce spectral overlap and improve the clarity of structural information obtained from solid-state magic angle spinning (MAS) NMR experiments. This labeling technique allows for better assignment of amino acids and facilitates the determination of protein structures .

Advantages of this compound Labeling

- Reduced J-Couplings: The labeling minimizes J-couplings between neighboring atoms, leading to sharper spectral lines.

- Decreased Spectral Overlap: Enhanced clarity allows for more accurate structural assignments.

- Long-range Correlations: Weak dipolar couplings can be observed more easily due to reduced strong couplings.

Mechanism of Action

The mechanism of action of Glycerol-13C involves its incorporation into metabolic pathways where it can be detected using NMR spectroscopy. The carbon-13 isotope acts as a tracer, allowing researchers to monitor the transformation and distribution of the compound in various biological and chemical systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Propane-1,2,3-triol (Glycerol): The non-labeled form of Glycerol-13C.

Propane-1,2-diol: A related compound with two hydroxyl groups.

Dihydroxyacetone: An oxidation product of propane-1,2,3-triol.

Uniqueness

The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies using NMR spectroscopy. This makes it a valuable tool in research applications where tracing the metabolic fate of glycerol is essential .

Biological Activity

Glycerol-13C, specifically labeled as [U-13C3]glycerol, is a stable isotope-labeled compound widely utilized in metabolic studies to probe various biochemical pathways in living organisms. Its unique labeling allows researchers to trace metabolic processes in real-time, particularly in human liver metabolism. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and methodological advancements.

Overview of this compound

Glycerol is a simple polyol compound that serves as a backbone for triglycerides and phospholipids. The incorporation of carbon-13 isotope allows for enhanced tracking of glycerol metabolism through nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This compound is particularly valuable for studying metabolic pathways such as gluconeogenesis, fatty acid synthesis, and the pentose phosphate pathway.

Key Metabolic Pathways Involving this compound

- Gluconeogenesis : this compound is primarily converted into glucose through gluconeogenesis. Studies have shown that the metabolic conversion of [U-13C3]glycerol leads to the formation of glucose isotopomers, indicating active gluconeogenic processes in the liver. For instance, one study demonstrated that under fasting conditions, glycerol contributes significantly to glucose production via the tricarboxylic acid (TCA) cycle .

- Fatty Acid Esterification : this compound also plays a crucial role in the synthesis of triacylglycerols (TAGs). The incorporation of 13C-labeled glycerol into TAGs provides insights into lipid metabolism under different nutritional states. Research indicates that fatty acid esterification is influenced by dietary intake; it is transient during fasting but continuous when fed .

- Pentose Phosphate Pathway : The pentose phosphate pathway (PPP) is another critical metabolic route where this compound is involved. The activity of this pathway can be assessed through NMR analysis of blood metabolites, providing biomarkers for mitochondrial function in hepatic tissues .

Case Study 1: Human Metabolism of this compound

A pivotal study conducted on human subjects examined the effects of an oral load of [U-13C3]glycerol on metabolic processes. Blood samples were analyzed using high-resolution NMR spectroscopy at various time points post-ingestion. The results indicated that:

- Peak 13C Enrichment : Maximum enrichment in TAG glycerol backbones was observed at approximately 90 minutes after ingestion during fasting conditions, with a peak enrichment of 7.1% .

- Nutritional State Influence : The rate of glycerol metabolism varied significantly between fasting and fed states, highlighting the dynamic nature of hepatic metabolism .

Case Study 2: Metabolic Profiling in Trichomonas vaginalis

Another study utilized 13C-NMR to investigate glycerol metabolism in the protozoan parasite Trichomonas vaginalis. This research uncovered glycerol as a major metabolite, indicating its importance not only in human metabolism but also in parasitic energy metabolism .

Methodological Advances

Recent advancements in NMR spectroscopy have enhanced the specificity and sensitivity of glycerol analysis:

- High-resolution NMR Techniques : These techniques allow for precise quantification and differentiation between glycerol and other metabolites in complex mixtures, improving the accuracy of metabolic assessments .

- Quantitative Analysis : Validation studies have demonstrated high repeatability and recovery rates for glycerol measurements using both 1H and 13C NMR methods, making them reliable tools for biological research .

Properties

IUPAC Name |

(113C)propane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C([13CH2]O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.